2-Methyl-2-[(~2~H_3_)methyloxy]butane
Overview
Description
2-Methyl-2-[(~2~H_3_)methyloxy]butane is a chemical compound with the molecular formula C_6H_14O. It is also known by other names such as tert-Amyl Methyl ether and Methyl tert-pentyl ether . This compound is an ether, characterized by its distinct structure where an oxygen atom is connected to two alkyl or aryl groups.
Preparation Methods
The synthesis of 2-Methyl-2-[(~2~H_3_)methyloxy]butane typically involves the reaction of tert-amyl alcohol with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the etherification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
2-Methyl-2-[(~2~H_3_)methyloxy]butane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-2-[(~2~H_3_)methyloxy]butane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a model compound in studies of ether metabolism and toxicity.
Medicine: Research explores its potential use in drug delivery systems due to its ether linkage.
Mechanism of Action
The mechanism by which 2-Methyl-2-[(~2~H_3_)methyloxy]butane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ether linkage allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. Pathways involved may include metabolic processes where the compound is broken down into smaller molecules .
Comparison with Similar Compounds
2-Methyl-2-[(~2~H_3_)methyloxy]butane can be compared with similar compounds such as:
2-Methoxy-2-methylpropane: Another ether with a similar structure but different alkyl groups.
Methyl tert-butyl ether: Widely used as a fuel additive, it shares the ether functional group but has different physical and chemical properties.
Ethyl tert-butyl ether: Similar in structure but with an ethyl group instead of a methyl group, leading to different reactivity and applications. The uniqueness of this compound lies in its specific alkyl groups and the resulting properties that make it suitable for various applications.
Properties
IUPAC Name |
2-methyl-2-(trideuteriomethoxy)butane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5-6(2,3)7-4/h5H2,1-4H3/i4D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZJRWJGKQPSFL-GKOSEXJESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(C)(C)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745940 | |
Record name | 2-Methyl-2-[(~2~H_3_)methyloxy]butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173023-61-4 | |
Record name | 2-(Methoxy-d3)-2-methylbutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1173023-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-2-[(~2~H_3_)methyloxy]butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173023-61-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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